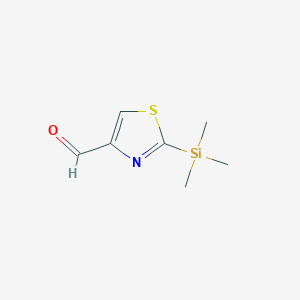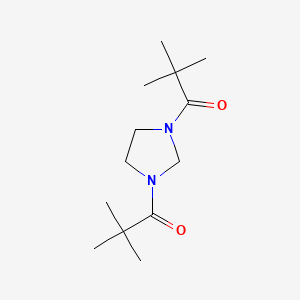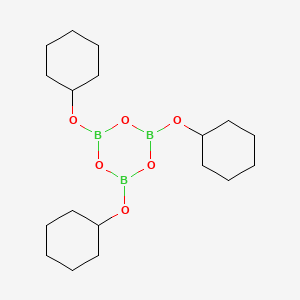
Boroxin, tris(cyclohexyloxy)-
Descripción general
Descripción
Boroxines are six-membered heterocyclic compounds composed of alternating oxygen and singly-hydrogenated boron atoms . Boroxin, tris(cyclohexyloxy)-, specifically, has three cyclohexyloxy groups attached to the boroxine ring, making it a unique and interesting compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boroxin, tris(cyclohexyloxy)-, typically involves the reaction of boronic acids with alcohols under dehydrating conditions. One common method is the reaction of cyclohexanol with boronic acid in the presence of a dehydrating agent such as phosphorus trichloride or thionyl chloride . The reaction proceeds through the formation of boronic esters, which then cyclize to form the boroxine ring.
Industrial Production Methods
Industrial production of boroxin, tris(cyclohexyloxy)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boroxin, tris(cyclohexyloxy)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boroxine ring back to boronic acids.
Substitution: The cyclohexyloxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of the cyclohexyloxy groups.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boronic acids.
Substitution: Various alkoxy or aryloxy boroxines depending on the substituents used.
Aplicaciones Científicas De Investigación
Boroxin, tris(cyclohexyloxy)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex boron-containing compounds and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antineoplastic agent.
Mecanismo De Acción
The mechanism of action of boroxin, tris(cyclohexyloxy)-, involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity . Additionally, its unique electronic structure allows it to participate in various chemical reactions, making it a versatile compound for different applications .
Comparación Con Compuestos Similares
Boroxin, tris(cyclohexyloxy)-, can be compared with other boroxine derivatives such as trimethylboroxine and triphenylboroxine . While all these compounds share the boroxine ring structure, the substituents attached to the ring significantly influence their chemical properties and applications. For example:
Trimethylboroxine: Has three methyl groups attached to the boroxine ring, making it more volatile and less sterically hindered compared to tris(cyclohexyloxy)boroxin.
Triphenylboroxine: Contains three phenyl groups, which provide greater stability and aromatic character, but also increase steric hindrance.
The unique cyclohexyloxy groups in boroxin, tris(cyclohexyloxy)-, provide a balance between stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2,4,6-tricyclohexyloxy-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENVASJJIUNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)OC2CCCCC2)OC3CCCCC3)OC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33B3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302236 | |
| Record name | Boroxin, tris(cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172-69-6 | |
| Record name | Boroxin, tris(cyclohexyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boroxin, tris(cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3045891.png)
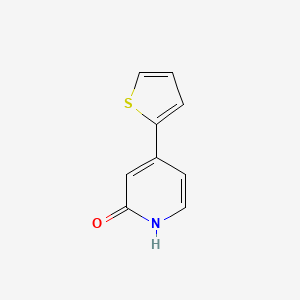
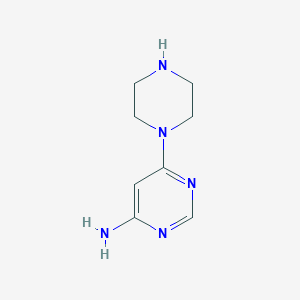
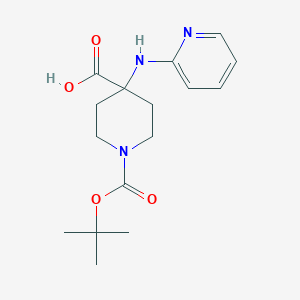
![7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3045897.png)

![ethyl 1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045900.png)
![ethyl 2-(2,2-difluoroethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045902.png)
![ethyl 3-cyclopropyl-2-(4-methoxyphenyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045904.png)
![ethyl 1-benzyl-3-cyclopropyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045905.png)
![2-(2,2-difluoroethyl)-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3045906.png)
![3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile](/img/structure/B3045908.png)
